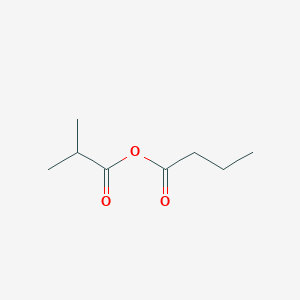

Butyricisobutyricanhydride

Description

Butyricisobutyricanhydride (systematic name: butyric isobutyric anhydride) is a mixed anhydride derived from butyric acid (C₃H₇COOH) and isobutyric acid (C₃H₇COOH, branched isomer). This compound is characterized by its acyloxy group (-O-CO-) bridging the two carboxylic acid moieties. Mixed anhydrides of this type are typically used in organic synthesis as acylating agents due to their reactivity in transferring acyl groups to nucleophiles such as alcohols or amines. Proper characterization of such compounds requires rigorous analysis of purity, structure (via NMR, IR, and mass spectrometry), and reactivity, as emphasized in chemical synthesis guidelines.

Properties

IUPAC Name |

2-methylpropanoyl butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZOXNBKWANSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyricisobutyricanhydride typically involves the reaction of butyric acid with isobutyric acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient formation of the anhydride.

Industrial Production Methods

In industrial settings, this compound can be produced through a reversible anhydride exchange reaction involving butyric acid and acetic anhydride. This method allows for the large-scale production of the compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

Butyricisobutyricanhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form butyric acid and isobutyric acid.

Esterification: Reacts with alcohols to form esters.

Reduction: Can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Esterification: Requires the presence of an acid catalyst, such as sulfuric acid, and an alcohol.

Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Hydrolysis: Butyric acid and isobutyric acid.

Esterification: Esters of butyric and isobutyric acids.

Reduction: Corresponding alcohols of butyric and isobutyric acids.

Scientific Research Applications

Butyricisobutyricanhydride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of butyricisobutyricanhydride involves its interaction with various molecular targets and pathways. It can act as an acylating agent, modifying proteins and other biomolecules through the addition of acyl groups. This modification can affect the function and activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- Reactivity: this compound’s reactivity is intermediate between butyric anhydride and isobutyric anhydride.

- Thermal Stability: Symmetrical anhydrides (e.g., butyric anhydride) generally exhibit higher boiling points than mixed anhydrides due to stronger intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.